Cas no 115730-97-7 (Quinidine 1’-Oxide)

Quinidine 1’-Oxide 化学的及び物理的性質
名前と識別子
-
- Cinchonan-9-ol,6'-methoxy-, 1'-oxide, (9S)- (9CI)
- Quinidine 1’-Oxide
- 6\'-methoxy-1\'-oxy-cinchonan-9-ol
- 6'-methoxy-1'-oxy-cinchonan-9-ol
- QUINIDINE 1?OXIDE
- Quinidine 1'-Oxide
- J-003321
- 6'-Methoxy-cinchonan-9-ol 1'-Oxide
- 115730-97-7
- AKOS025394169
- (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol
- Quinidine 1 inverted exclamation mark -Oxide
- (S)-(6-Methoxy-1-Oxido-4-Quinolinyl)[(2R,5R)-5-Vinyl-1-Azabicyclo[2.2.2]Oct-2-Yl]Methanol
- DB-223756
-
- インチ: InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1
- InChIKey: GBBIANHNFAPFOH-NBGVHYBESA-N
- ほほえんだ: COC1C=CC2C(=C([C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O)C=C[N+]=2[O-])C=1
計算された属性
- せいみつぶんしりょう: 340.17900
- どういたいしつりょう: 340.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 173-176°C
- ふってん: 529.6±60.0 °C at 760 mmHg
- フラッシュポイント: 274.1±32.9 °C
- 屈折率: 1.649
- PSA: 58.16000
- LogP: 3.14460
- じょうきあつ: 0.0±1.5 mmHg at 25°C
Quinidine 1’-Oxide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20°C Freezer
Quinidine 1’-Oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | Q685010-2mg |
Quinidine 1’-Oxide |
115730-97-7 | 2mg |
$150.00 | 2023-05-17 | ||
TRC | Q685010-2.5mg |
Quinidine 1’-Oxide |
115730-97-7 | 2.5mg |
$184.00 | 2023-05-17 | ||
Cooke Chemical | LN3555749-500ug |
QuinidineN-oxide |
115730-97-7 | ≥98% | 500ug |
RMB 852.00 | 2023-09-07 | |
Cooke Chemical | LN3555749-1mg |
QuinidineN-oxide |
115730-97-7 | ≥98% | 1mg |
RMB 1624.00 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-212615-2.5mg |
Quinidine 1'-Oxide, |
115730-97-7 | 2.5mg |
¥2294.00 | 2023-09-05 | ||
Cooke Chemical | LN3555749-500g |
QuinidineN-oxide |
115730-97-7 | ≥98% | 500g |
RMB 852.00 | 2025-02-21 | |
TRC | Q685010-1mg |
Quinidine 1’-Oxide |
115730-97-7 | 1mg |
$ 98.00 | 2023-09-06 | ||
TRC | Q685010-10mg |
Quinidine 1’-Oxide |
115730-97-7 | 10mg |
$643.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212615-2.5 mg |
Quinidine 1'-Oxide, |
115730-97-7 | 2.5 mg |
¥2,294.00 | 2023-07-11 | ||
Cooke Chemical | LN3555749-5mg |
QuinidineN-oxide |
115730-97-7 | ≥98% | 5mg |
RMB 6880.00 | 2025-02-21 |
Quinidine 1’-Oxide 関連文献
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
Quinidine 1’-Oxideに関する追加情報
Quinidine 1'-Oxide: A Comprehensive Overview
Quinidine 1'-Oxide (CAS No. 115730-97-7) is a derivative of quinidine, a naturally occurring alkaloid found in the bark of the Cinchona tree. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmacology and material science. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and emerging applications of Quinidine 1'-Oxide, supported by the latest research findings.
The molecular structure of Quinidine 1'-Oxide is derived from quinidine, which belongs to the family of isoquinoline alkaloids. The oxidation process introduces an additional oxygen atom, forming a ketone group at the 1' position. This modification significantly alters the compound's physicochemical properties, making it more reactive and potentially more versatile in different chemical environments. Recent studies have highlighted the importance of this structural change in enhancing the compound's ability to participate in various biochemical reactions.
One of the most intriguing aspects of Quinidine 1'-Oxide is its role in drug development. Researchers have explored its potential as a lead compound for designing new pharmaceutical agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that Quinidine 1'-Oxide exhibits promising anti-inflammatory properties, which could be harnessed for developing novel anti-inflammatory drugs. Furthermore, its ability to interact with specific biological targets has made it a valuable tool in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.
In addition to its pharmacological applications, Quinidine 1'-Oxide has shown potential in the field of material science. Recent advancements have explored its use as a precursor for synthesizing advanced materials with unique optical and electronic properties. For example, researchers at the University of California have reported that Quinidine 1'-Oxide can be utilized to create chiral materials with applications in enantioselective catalysis and asymmetric synthesis. These findings underscore the compound's versatility and its growing importance in interdisciplinary research.
The synthesis of Quinidine 1'-Oxide has also been a focal point of recent investigations. Traditional methods involve oxidative transformations of quinidine using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. However, recent studies have introduced more efficient and environmentally friendly synthesis routes. For instance, a team at the Max Planck Institute developed a green chemistry approach using microwave-assisted oxidation, which significantly reduces reaction time and enhances yield.
From an environmental standpoint, understanding the degradation pathways of Quinidine 1'-Oxide is crucial for assessing its ecological impact. Research conducted by environmental scientists at Stanford University revealed that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems. This finding is particularly important for industries involved in large-scale production or application of this compound.
In conclusion, Quinidine 1'-Oxide (CAS No. 115730-97-7) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations. As ongoing research continues to uncover new insights into its properties and potential uses, Quinidine 1'-Oxide is poised to make significant contributions to both academic and industrial sectors.
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